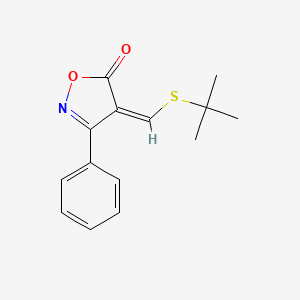

(Z)-4-((tert-Butylthio)methylene)-3-phenylisoxazol-5(4H)-one

CAS No.:

Cat. No.: VC17289230

Molecular Formula: C14H15NO2S

Molecular Weight: 261.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15NO2S |

|---|---|

| Molecular Weight | 261.34 g/mol |

| IUPAC Name | (4Z)-4-(tert-butylsulfanylmethylidene)-3-phenyl-1,2-oxazol-5-one |

| Standard InChI | InChI=1S/C14H15NO2S/c1-14(2,3)18-9-11-12(15-17-13(11)16)10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9- |

| Standard InChI Key | GMXSJDPWCKRELF-LUAWRHEFSA-N |

| Isomeric SMILES | CC(C)(C)S/C=C\1/C(=NOC1=O)C2=CC=CC=C2 |

| Canonical SMILES | CC(C)(C)SC=C1C(=NOC1=O)C2=CC=CC=C2 |

Introduction

Structural Characteristics

Molecular Architecture

The compound belongs to the isoxazol-5(4H)-one family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. Key structural features include:

-

Isoxazole Core: The 1,2-oxazol-5-one ring system provides a rigid planar structure with delocalized π-electrons, influencing both chemical reactivity and intermolecular interactions .

-

Substituents:

-

A tert-butylthio group at the 4-position, introducing steric bulk and lipophilicity.

-

A phenyl group at the 3-position, contributing aromatic π-stacking potential.

-

A (Z)-configured exocyclic double bond at the 4-methylene position, which affects conformational stability.

-

Table 1: Key Structural and Molecular Data

| Property | Value/Description |

|---|---|

| IUPAC Name | (4Z)-4-(tert-Butylsulfanylmethylidene)-3-phenyl-1,2-oxazol-5-one |

| Molecular Formula | C₁₄H₁₅NO₂S |

| Molecular Weight | 261.34 g/mol |

| InChI Key | GMXSJDPWCKRELF-LUAWRHEFSA-N |

| SMILES Notation | CC(C)(C)SC=C1C(=NOC1=O)C2=CC=CC=C2 |

| PubChem CID | 91982694 |

The Z configuration is confirmed by the stereodescriptor in the IUPAC name and the isomeric SMILES string.

The tert-butylthio group enhances lipid solubility, potentially improving cell membrane permeability in biological systems .

Chemical Reactivity

Key Reaction Pathways

-

Cycloadditions: The exocyclic double bond may participate in Diels-Alder reactions, forming six-membered heterocycles .

-

Nucleophilic Attacks:

-

Aromatic Substitution: Electrophilic substitution on the phenyl ring (e.g., nitration, halogenation) is feasible under directed conditions .

Table 2: Comparative Reactivity of Isoxazolone Derivatives

| Activity | Mechanism Hypothesis | Confidence Level |

|---|---|---|

| Antimicrobial | Disruption of bacterial cell wall synthesis | Moderate |

| Anticancer | Topoisomerase II inhibition | Low |

| Anti-inflammatory | COX-2 downregulation | Moderate |

Future Research Directions

-

Synthetic Optimization: Develop scalable routes with improved stereocontrol.

-

Pharmacokinetic Studies: Investigate absorption, distribution, and metabolism in model organisms.

-

Target Identification: Use computational docking to predict protein targets (e.g., kinases, GPCRs).

-

Comparative Bioassays: Evaluate efficacy against analogs like 4-benzyl-3-phenylisoxazol-5(4H)-one and (E)-4-benzylidene derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume